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molecular formula C8H8N2O2 B8773623 2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

Cat. No. B8773623
M. Wt: 164.16 g/mol
InChI Key: DDPGANFSRCWULS-UHFFFAOYSA-N
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Patent
US08946239B2

Procedure details

To a 50 mL flask was added 4 (1.64 g, 10 mmol) and 10 mL POCl3. The resulting mixture was refluxed for 2 h, and the solvent was removed under reduced pressure to afford a dark residue. To this was added 30 mL of CHCl3 and 3 g of silica gel. The solvent was evaporated to afford a plug. Column chromatography of the plug with hexane:acetyl acetate=20:1 as eluent afford 1.55 g (85%) of 5 as a yellow solid: TLC Rf0.26 (Hexane/EtOAC 15:1); mp 47.6-48.1° C.; 1H NMR (DMSO-d6) δ 2.48 (s, 3 H) 2.63 (s, 3 H), 6.77 (s, 1 H).
Name
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=O)[C:5]2[CH:10]=[C:9]([CH3:11])[O:8][C:6]=2[N:7]=1.O=P(Cl)(Cl)[Cl:15].C(Cl)(Cl)Cl.CCCCCC>C(OC(=O)C)(=O)C>[Cl:15][C:4]1[C:5]2[CH:10]=[C:9]([CH3:11])[O:8][C:6]=2[N:7]=[C:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CC=1NC(C2=C(N1)OC(=C2)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a dark residue
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to afford a plug

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C)OC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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